molecular formula C12H9ClF3NO B173356 2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole CAS No. 174258-39-0

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole

Cat. No.: B173356
CAS No.: 174258-39-0
M. Wt: 275.65 g/mol
InChI Key: UWKSFZMISAANMN-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole is a sophisticated chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. Its structure integrates multiple privileged features that enhance its value for creating bioactive molecules. The trifluoromethyl group attached to the phenyl ring is a key motif known to profoundly influence a compound's properties by increasing lipophilicity and metabolic stability , which can lead to improved cell membrane permeability and longer half-lives in biological systems . This makes the compound an excellent scaffold for developing potent, drug-like candidates. The core oxazole heterocycle is a common pharmacophore found in numerous biologically active molecules and approved therapeutics, contributing to target binding through hydrogen bonding and dipole interactions . The reactive chloromethyl handle at the 4-position provides a critical site for further synthetic elaboration, allowing researchers to readily conjugate the core structure with various nucleophiles, such as amines and thiols, to create amide or sulfide linkages. This enables the rapid assembly of chemical libraries for structure-activity relationship (SAR) studies or the synthesis of more complex target molecules. The combined presence of these features suggests this compound is a valuable intermediate for researchers constructing novel inhibitors, probes, or potential therapeutic agents aimed at a wide range of biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKSFZMISAANMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437052
Record name 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174258-39-0
Record name 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Enzyme Interactions

Research indicates that compounds with similar structures can inhibit enzyme activity through competitive or non-competitive mechanisms. For instance, studies have shown that derivatives of oxazole can modulate the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress in various biological systems.

Inhibition of Enzyme Activity

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Cholinesterases : Compounds with similar structures showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission .
  • Cyclooxygenase : The compound's potential to inhibit COX-2 suggests anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .

Study on COX Inhibition

A study conducted on related oxazole compounds demonstrated that certain derivatives could effectively inhibit COX-2 with IC50 values ranging from 10 to 20 µM. The structure-activity relationship indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced inhibitory potency .

Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of this compound against cancer cell lines such as MCF-7 (breast cancer). Results indicated moderate cytotoxicity, suggesting potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction in cancer cells .

Table 1: Inhibitory Effects on Enzymes

Enzyme IC50 Value (µM) Reference
AChE10.4
BChE7.7
COX-215.0

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell Line IC50 Value (µM) Effect
MCF-720.0Moderate Cytotoxicity
Hek293-T>30Low Cytotoxicity

Comparison with Similar Compounds

Structural and Electronic Properties

Key Substituent Effects:
  • Trifluoromethylphenyl vs. Fluorophenyl/Chlorophenyl: The CF₃ group in the target compound is more electron-withdrawing than the 4-fluorophenyl or 4-chlorophenyl groups found in analogs like 2-(4-fluorophenyl) imidazol-5-ones () or quinazoline derivatives ().
  • Chloromethyl vs. Chlorophenyl :
    The 4-chloromethyl group introduces a reactive site absent in compounds like 5b (2-(4-chlorophenyl) quinazoline, ). This could facilitate nucleophilic substitution reactions, making the compound a candidate for prodrug design .
Spectroscopic Behavior:
  • UV-Vis Absorption: Electron-withdrawing groups (EWGs) like CF₃ or Cl are known to red-shift absorption maxima (λmax) by stabilizing π→π* transitions. For example, 4-fluorophenyl-substituted quinazolines exhibit λmax ~310 nm, while methoxyphenyl (electron-donating) groups reduce intensity due to disrupted conjugation . The target compound’s CF₃ and ClCH₂ groups likely shift λmax to 315–335 nm, with higher intensity than methoxyphenyl analogs.
Table 1: Electronic and Spectroscopic Comparison
Compound Substituents Electron Effect λmax (nm) Bioactivity
Target Compound 2-CF₃Ph, 4-ClCH₂, 5-Me Strong EWG 315–335* Agrochemical/Pharma*
5b () 2-(4-ClPh) quinazoline Moderate EWG ~310 N/A
Imidazol-5-one () 2-(4-FPh) Moderate EWG N/A Anti-breast cancer (MCF-7)
Acifluorfen () 5-(2-Cl-4-CF₃PhO) benzoic acid Strong EWG N/A Herbicide

*Estimated based on structural analogs.

Table 2: Bioactivity Comparison
Compound Target/Application Key Finding
Target Compound Plk1 (hypothetical) Potential high binding (CF₃ effect)
Imidazol-5-one () Plk1/MCF-7 IC₅₀ ~5–10 µM
Acifluorfen () Protoporphyrinogen oxidase Herbicidal activity

Pharmacokinetic Considerations

  • However, derivatives in comply with Lipinski’s Rule of Five, suggesting the target compound may remain drug-like with moderate optimization .
  • Metabolic Stability : The chloromethyl group may undergo glutathione conjugation or hydrolysis, necessitating stability studies for pharmaceutical applications .

Preparation Methods

Hantzsch-Type Oxazole Synthesis

The Hantzsch oxazole synthesis, traditionally employing α-halo ketones and amides, offers a foundational route. For 2-(4-trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole, this method could involve:

  • α-Chloromethyl ketone precursor : Reacting 4-(trifluoromethyl)benzamide with 4-chloro-3-oxopentanenitrile under basic conditions to induce cyclization. The chloromethyl group is incorporated during the ketone preparation phase, while the trifluoromethylphenyl moiety is introduced via the amide component.

  • Reaction conditions : Typically conducted in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Yields for analogous oxazole syntheses range from 40% to 60%, depending on steric and electronic effects.

Key Challenges:

  • Steric hindrance from the trifluoromethyl group may reduce cyclization efficiency.

  • Competing side reactions, such as over-chlorination or decomposition of the α-chloro ketone, necessitate precise stoichiometry.

Robinson-Gabriel Synthesis with Functionalized Intermediates

The Robinson-Gabriel method, utilizing 2-acylaminoketones, provides an alternative pathway:

  • Synthesis of 2-acylaminoketone precursor :

    • Condense 4-(trifluoromethyl)benzoyl chloride with 5-amino-4-chloromethyl-2-pentanone.

    • Cyclodehydration using phosphoryl chloride (POCl₃) or sulfuric acid yields the oxazole ring.

  • Optimization :

    • POCl₃-mediated cyclization at 0–5°C minimizes side reactions, achieving yields up to 55% for structurally similar compounds.

Post-Functionalization of Pre-Formed Oxazole Intermediates

Chloromethylation via Hydroxymethyl Intermediate

Introducing the chloromethyl group post-cyclization avoids complications during ring formation:

  • Hydroxymethylation :

    • Treat 2-(4-trifluoromethylphenyl)-5-methyloxazole with paraformaldehyde under acidic conditions (e.g., H₂SO₄) to install a hydroxymethyl group at position 4.

  • Chlorination :

    • React the hydroxymethyl intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 0°C. This step typically achieves >80% conversion.

Example Protocol:

StepReagents/ConditionsYield
HydroxymethylationParaformaldehyde, H₂SO₄, 50°C, 6h65%
ChlorinationSOCl₂, DCM, 0°C, 2h85%

Direct Chloromethyl Group Installation via Alkylation

Electrophilic chloromethylation agents, such as chloromethyl methyl ether (MOMCl), enable direct substitution:

  • Reaction : Stir 2-(4-trifluoromethylphenyl)-5-methyloxazole with MOMCl and Lewis acid catalysts (e.g., ZnCl₂) in anhydrous DCM.

  • Yield : ~50% due to competing polymerization and over-alkylation.

Coupling Reactions for Late-Stage Functionalization

Carbodiimide-Mediated Amide Coupling

While primarily used for amide bonds, carbodiimide reagents (e.g., EDC) can activate carboxylic acids for nucleophilic substitution with chloromethylamine derivatives:

  • Activation : React 2-(4-trifluoromethylphenyl)-5-methyloxazole-4-carboxylic acid with EDC and DMAP in DCM to form the reactive acyloxyphosphonium intermediate.

  • Substitution : Introduce chloromethylamine hydrochloride to displace the activated carboxyl group, yielding the target compound.

Performance Data:

ParameterValue
SolventDCM
Temperature20°C
Yield45%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodAdvantagesLimitationsYield Range
Hantzsch cyclizationSingle-step ring formationLow yields due to steric effects40–60%
Post-functionalizationHigh purityMulti-step process50–70%
Carbodiimide couplingMild conditionsRequires carboxylated precursor45–55%

Purity and Byproduct Formation

  • Cyclocondensation routes often generate regioisomers, necessitating chromatographic purification.

  • Chlorination steps (e.g., SOCl₂) may produce HCl gas, requiring stringent moisture control.

Mechanistic Insights and Reaction Optimization

Role of Solvent and Catalysts

  • DMF vs. DCM : Polar aprotic solvents (DMF) enhance cyclization rates but may degrade acid-sensitive groups. Non-polar solvents (DCM) favor chlorination.

  • Catalysts : DMAP accelerates acyl transfer in coupling reactions, while ZnCl₂ enhances electrophilic substitution in alkylation.

Temperature and Stoichiometry

  • Low temperatures (0–5°C) suppress side reactions during chlorination.

  • Excess chlorinating agents (1.5–2.0 eq) improve conversion but risk over-reaction .

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